molecular formula C6Cl8 B11946829 Cyclopentene, hexachloro(dichloromethylene)- CAS No. 67937-22-8

Cyclopentene, hexachloro(dichloromethylene)-

Cat. No.: B11946829
CAS No.: 67937-22-8
M. Wt: 355.7 g/mol
InChI Key: DDCSJBUWRTUGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its high chlorine content and unique structure, which includes a cyclopentene ring substituted with multiple chlorine atoms and a dichloromethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentene, hexachloro(dichloromethylene)- typically involves the chlorination of cyclopentene derivatives. One common method includes the reaction of cyclopentene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the ring . The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where cyclopentene is exposed to chlorine gas in the presence of a catalyst. The process is carefully monitored to ensure the complete chlorination of the cyclopentene ring and the formation of the desired hexachloro(dichloromethylene) derivative .

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, hexachloro(dichloromethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated cyclopentene derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₆Cl₈
  • Molecular Weight : 355.688 g/mol
  • IUPAC Name : Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro-
  • CAS Registry Number : 3424-05-3

The compound's structure consists of a cyclopentene ring with multiple chlorine substituents that significantly influence its reactivity and applications.

Pesticide Manufacturing

Hexachlorocyclopentadiene is primarily used in the production of certain pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in pest control formulations. The compound's stability and reactivity make it suitable for creating various pesticide derivatives that target specific pests while minimizing non-target effects .

Chemical Synthesis

Hexachlorocyclopentadiene serves as a versatile building block in organic synthesis. It can participate in various reactions, including:

  • Diels-Alder Reactions : The compound can act as a dienophile due to its electron-deficient nature, allowing it to react with diene compounds to form more complex cyclic structures. This property is utilized in synthesizing other chlorinated organic compounds that have potential applications in pharmaceuticals and agrochemicals .
  • Formation of Halogenated Compounds : Its reactivity allows for the introduction of halogen atoms into other organic molecules, which can modify their physical and chemical properties for desired applications.

Disinfection Byproducts

Recent studies have highlighted the formation of hexachlorocyclopentadiene as an emerging disinfection byproduct (DBP) during water treatment processes. The compound has been identified as a toxic byproduct resulting from the chlorination of organic materials present in water sources . Understanding its formation pathways is crucial for developing strategies to mitigate its presence in drinking water.

Toxicological Insights

Hexachlorocyclopentadiene poses significant health risks upon exposure. Acute exposure can lead to respiratory issues and skin irritation, while chronic exposure raises concerns regarding potential carcinogenic effects . Regulatory frameworks are increasingly focusing on monitoring and controlling the use of such compounds to protect public health.

Pesticide Efficacy Studies

Research has demonstrated that formulations containing hexachlorocyclopentadiene exhibit enhanced efficacy against specific agricultural pests compared to traditional pesticides. These studies emphasize the need for careful application to minimize environmental impact while maximizing pest control efficiency.

Water Treatment Research

Investigations into the formation of hexachlorocyclopentadiene during chlorination processes have revealed that certain organic precursors significantly increase its concentration in treated water. This finding has prompted further research into alternative disinfection methods that reduce the formation of harmful DBPs .

Summary Table of Applications

Application AreaDescription
Pesticide ManufacturingUsed as an active ingredient in various pesticide formulations due to its chemical stability.
Organic SynthesisActs as a dienophile in Diels-Alder reactions and facilitates halogenation processes.
Disinfection ByproductsIdentified as a toxic byproduct during water treatment processes; poses health risks.
Toxicological StudiesResearch indicates potential acute and chronic health effects associated with exposure.

Mechanism of Action

The mechanism by which cyclopentene, hexachloro(dichloromethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high chlorine content and unique structure allow it to interact with specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentene, hexachloro(dichloromethylene)- is unique due to its high chlorine content and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring highly chlorinated compounds .

Biological Activity

Cyclopentene, hexachloro(dichloromethylene)-, also known as hexachlorocyclopentadiene (HCCPD), is an organochlorine compound with significant biological activity. This article delves into its biological effects, toxicokinetics, and potential applications based on diverse research findings.

Hexachlorocyclopentadiene is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The chemical formula for HCCPD is C₆Cl₈, and it has a melting point of approximately 183-184°C . The synthesis process typically yields about 75% of the desired product through alkaline hypochlorite treatment, while thermal dechlorination can yield over 90% purity .

Toxicokinetics

Absorption and Distribution:
HCCPD is primarily absorbed through the lungs, gastrointestinal tract, and skin. Studies indicate that absorption rates vary significantly depending on the route of exposure. For instance, inhalation leads to higher blood concentrations compared to oral administration, which suggests limited gastrointestinal absorption due to binding with intestinal contents .

In animal studies, the distribution of HCCPD varies between species; in rats, the highest concentration is found in the kidneys, whereas in mice, it is predominantly in the liver. After repeated oral doses, steady-state concentrations were reached within 10 to 30 days .

Metabolism and Excretion:
The metabolism of HCCPD is complex and not fully understood. It has been observed that less than 1% of radiolabeled HCCPD is oxidized to carbon dioxide. Various metabolites have been identified, including hexachloro-2-cyclopentanone and octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,8-dione .

Biological Effects

Acute Toxicity:
Acute exposure to high doses of HCCPD has been shown to cause respiratory distress in rats and rabbits. Lungs exhibited hyperemia and edema following exposure. Notably, extensive lung hemorrhage was observed after non-lethal doses over a period of 21 days .

Chronic Effects:
Repeated exposure has resulted in significant gastrointestinal issues such as diarrhea and acute necrotic lesions in the forestomach. Inflammation and epithelial hyperplasia were noted with chronic exposure at varying doses .

Cardiac and Hepatic Impact:
While cardiac function remained largely unaffected at lower doses, moderate hepatic degeneration was observed following acute inhalation exposure. This suggests that while HCCPD can induce severe respiratory effects, its impact on cardiac function may be less pronounced at non-lethal levels .

Case Studies

Several studies have documented the biological activity of HCCPD:

  • Study on Rats: A study observed that rats exposed to high doses exhibited significant respiratory distress and pulmonary hemorrhage after prolonged exposure. The findings highlighted the compound's potential as a respiratory irritant .
  • Toxicology Reports: Reports indicated that lower doses did not result in observable changes in heart tissue but did lead to degenerative changes in lung tissues after repeated exposures .

Data Table: Summary of Biological Effects

Effect Observation Dose Dependency
Respiratory DistressHyperemia and edema in lungsHigh doses
Gastrointestinal IssuesDiarrhea and necrotic lesionsRepeated exposure
Hepatic DegenerationModerate degenerationAcute inhalation
Cardiac FunctionNo impairment at lower dosesLow doses

Properties

CAS No.

67937-22-8

Molecular Formula

C6Cl8

Molecular Weight

355.7 g/mol

IUPAC Name

1,2,3,3,4,4-hexachloro-5-(dichloromethylidene)cyclopentene

InChI

InChI=1S/C6Cl8/c7-2-1(4(9)10)5(11,12)6(13,14)3(2)8

InChI Key

DDCSJBUWRTUGEO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C1=C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.